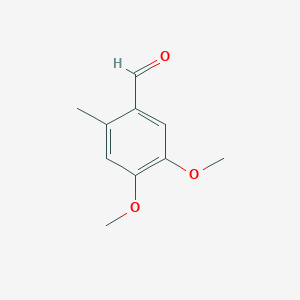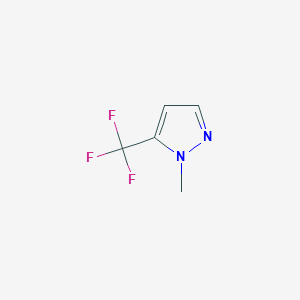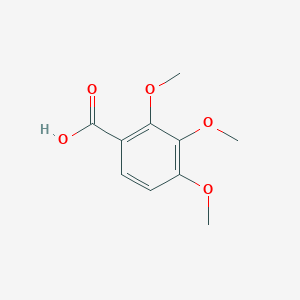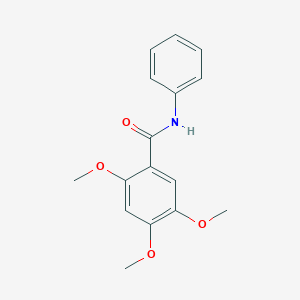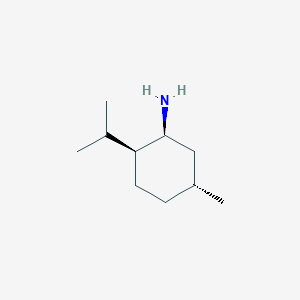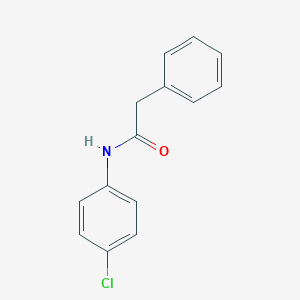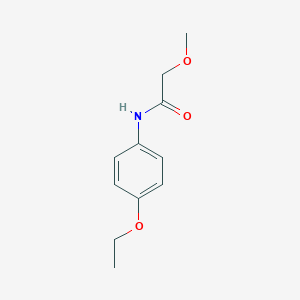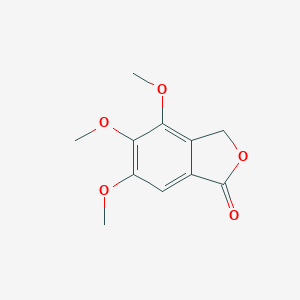![molecular formula C10H12ClN3O3 B184541 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione CAS No. 50992-34-2](/img/structure/B184541.png)
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, also known as CEPD, is a pyrimidine derivative that has been extensively studied for its potential use as an anticancer agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to interact with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and transcription.
生化和生理效应
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor metastasis, and the induction of cell cycle arrest. This compound has also been shown to modulate the expression of various genes involved in cancer development and progression.
实验室实验的优点和局限性
The advantages of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for cancer cells over normal cells. However, the limitations of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its low solubility in water, its potential toxicity to normal cells at high concentrations, and the need for further research to fully understand its mechanism of action.
未来方向
For research on 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the optimization of its antitumor activity through structural modifications, and the investigation of its potential use in combination with other anticancer agents. Further research is also needed to fully elucidate the mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione and to determine its potential for clinical use as an anticancer agent.
合成方法
The synthesis of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine hydrochloride with ethyl acetoacetate, followed by the addition of urea and ammonium acetate. The resulting product is then purified through recrystallization to yield 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in high purity.
科学研究应用
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
属性
CAS 编号 |
50992-34-2 |
|---|---|
产品名称 |
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
分子式 |
C10H12ClN3O3 |
分子量 |
257.67 g/mol |
IUPAC 名称 |
1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12ClN3O3/c11-3-6-13-4-1-7(9(13)16)14-5-2-8(15)12-10(14)17/h2,5,7H,1,3-4,6H2,(H,12,15,17) |
InChI 键 |
DHLWVYYTUWXYGY-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
规范 SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
其他 CAS 编号 |
50992-34-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
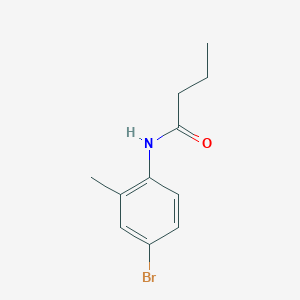
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
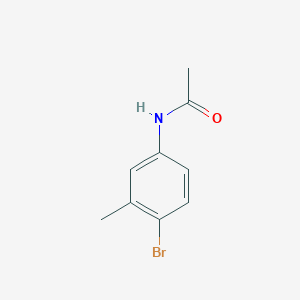
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
